Ethyl 2-(4-piperidinyloxy)benzoate hydrochloride
Overview
Description
Ethyl 2-(4-piperidinyloxy)benzoate hydrochloride is a chemical compound with the CAS Number: 1220021-15-7 . It has a molecular weight of 269.77 .
Molecular Structure Analysis
The InChI code for this compound is 1S/C14H19NO2.ClH/c16-14 (13-4-2-1-3-5-13)17-11-8-12-6-9-15-10-7-12;/h1-5,12,15H,6-11H2;1H . This code provides a specific representation of the molecule’s structure.Scientific Research Applications
Overview of Parabens in Aquatic Environments
Parabens, including ethyl 2-(4-piperidinyloxy)benzoate hydrochloride, are primarily used as preservatives in various consumer products. While not directly studied, the occurrence, fate, and behavior of parabens like ethyl 2-(4-piperidinyloxy)benzoate hydrochloride in aquatic environments have been reviewed. These compounds are known for their biodegradability but remain persistent at low concentrations in water bodies due to continuous environmental introduction. Their interaction with chlorine can lead to the formation of halogenated by-products, which possess higher stability and persistence, necessitating further research to understand their environmental impact and toxicity (Haman, Dauchy, Rosin, & Munoz, 2015).
Potential Hazards and Clinical Uses of Related Compounds
While not directly related to ethyl 2-(4-piperidinyloxy)benzoate hydrochloride, studies on benzoate and sorbate salts, which share a similar benzoic acid structure, highlight the balance between their invaluable preservative properties and potential hazards. Such compounds, despite their widespread utility, warrant cautious use due to possible health risks, including allergies and cognitive effects. Interestingly, sodium benzoate, a related compound, shows promise in treating various neurological conditions, underscoring the complex interplay between the benefits and risks of these chemicals (Piper & Piper, 2017).
Biodegradation and Environmental Fate
The biodegradation and environmental fate of ethyl tertiary-butyl ether (ETBE), a compound structurally related to ethyl 2-(4-piperidinyloxy)benzoate hydrochloride, have been extensively reviewed. Microorganisms capable of degrading ETBE through aerobic processes have been identified in both soil and groundwater. The degradation pathway involves initial hydroxylation followed by the formation of various intermediates. This process highlights the potential for microbial intervention in mitigating the environmental impact of similar compounds (Thornton et al., 2020).
Synthesis and Antioxidant Evaluation of Related Heterocycles
The synthesis and antioxidant properties of isoxazolone derivatives, which are structurally related to ethyl 2-(4-piperidinyloxy)benzoate hydrochloride, have been explored. These compounds are known for their significant biological and medicinal properties, serving as intermediates for synthesizing various heterocycles. The synthesis involves a three-component reaction, highlighting the chemical versatility and potential pharmaceutical applications of such compounds (Laroum, Boulcina, Bensouici, & Debache, 2019).
Safety And Hazards
properties
IUPAC Name |
ethyl 2-piperidin-4-yloxybenzoate;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO3.ClH/c1-2-17-14(16)12-5-3-4-6-13(12)18-11-7-9-15-10-8-11;/h3-6,11,15H,2,7-10H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DCJPAYUHSFDFKI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=CC=C1OC2CCNCC2.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20ClNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.76 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-(4-piperidinyloxy)benzoate hydrochloride |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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